molecular formula C11H8O4 B13690836 2-Methyl-4-oxo-4H-chromene-6-carboxylic acid

2-Methyl-4-oxo-4H-chromene-6-carboxylic acid

Cat. No.: B13690836
M. Wt: 204.18 g/mol
InChI Key: IDGDHQDLGHEYEE-UHFFFAOYSA-N
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Description

2-Methyl-4-oxo-4H-chromene-6-carboxylic acid is a heterocyclic compound belonging to the chromene family Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring This particular compound is characterized by a methyl group at the 2-position, a ketone group at the 4-position, and a carboxylic acid group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-oxo-4H-chromene-6-carboxylic acid typically involves a multi-step process. One common method is the condensation of 2-hydroxyacetophenone with malonic acid in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-oxo-4H-chromene-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyl-4-oxo-4H-chromene-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a valuable tool in biological studies.

    Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-oxo-4H-chromene-6-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of key enzymes involved in cell proliferation and survival. The compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Additionally, its antimicrobial activity is linked to the disruption of bacterial cell walls and inhibition of essential enzymes .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-4-oxo-4H-chromene-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 2-position and the carboxylic acid group at the 6-position allows for unique interactions with biological targets and enhances its reactivity in chemical reactions .

Properties

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

2-methyl-4-oxochromene-6-carboxylic acid

InChI

InChI=1S/C11H8O4/c1-6-4-9(12)8-5-7(11(13)14)2-3-10(8)15-6/h2-5H,1H3,(H,13,14)

InChI Key

IDGDHQDLGHEYEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=CC(=C2)C(=O)O

Origin of Product

United States

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